![molecular formula C18H14N2Na2O8S2 B15144722 disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B15144722.png)
disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate involves an azo coupling reaction. The process begins with the diazotization of 5-amino-4-methoxy-2-toluenesulfonic acid, which is then coupled with 6-hydroxy-2-naphthalene sulfonic acid . The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is usually obtained as a red powder or granules, which are then purified and standardized for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate primarily undergoes azo coupling reactions. It can also participate in substitution reactions, particularly in the presence of nucleophiles. The compound is relatively stable under normal conditions but can be reduced to its corresponding amines under strong reducing conditions .
Common Reagents and Conditions
Azo Coupling: Requires diazonium salts and phenolic compounds under acidic conditions.
Substitution Reactions: Involves nucleophiles such as hydroxide ions or amines.
Reduction: Utilizes reducing agents like sodium dithionite or zinc in acidic conditions.
Major Products Formed
Azo Coupling: Produces azo dyes with varying substituents.
Substitution Reactions: Results in substituted azo compounds.
Reduction: Yields aromatic amines.
Wissenschaftliche Forschungsanwendungen
Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic marker.
Industry: Widely used as a colorant in food, cosmetics, and pharmaceuticals .
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb light in the visible spectrum, imparting a red color to the substances it is added to. The molecular structure allows for the formation of stable azo bonds, which are responsible for its color properties. In biological systems, it can interact with proteins and other biomolecules, making it useful in various staining and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate is unique due to its specific molecular structure, which imparts a distinct red color. Similar compounds include:
Tartrazine (FD&C Yellow No. 5): A yellow azo dye used in similar applications.
Sunset Yellow FCF (FD&C Yellow No. 6): Another azo dye with an orange color.
Amaranth (FD&C Red No. 2): A red azo dye with different substituents
These compounds share similar synthetic routes and applications but differ in their color properties and specific molecular structures.
Eigenschaften
Molekularformel |
C18H14N2Na2O8S2 |
|---|---|
Molekulargewicht |
496.4 g/mol |
IUPAC-Name |
disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N2O8S2.2Na/c1-10-7-14(16(28-2)9-17(10)30(25,26)27)19-20-18-13-5-4-12(29(22,23)24)8-11(13)3-6-15(18)21;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI-Schlüssel |
CEZCCHQBSQPRMU-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







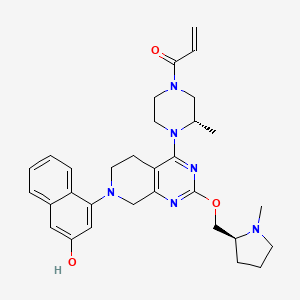

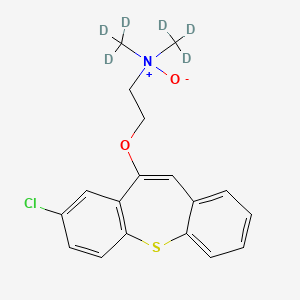
![(4aS,10bS)-3,3-dideuterio-4-(1,1-dideuteriopropyl)-2,4a,5,10b-tetrahydrochromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B15144685.png)
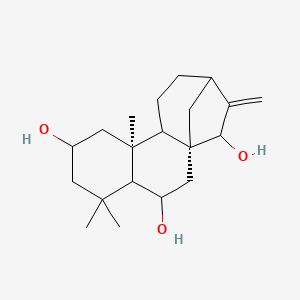
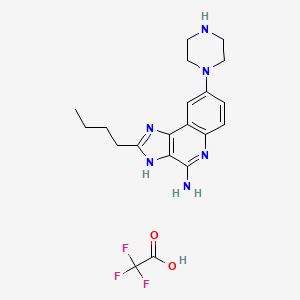
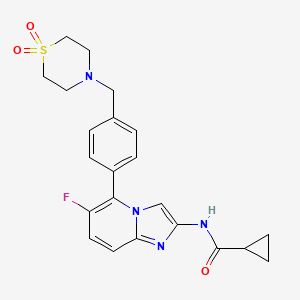

![2-[2-[2-[2-[[3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B15144735.png)
